5-(2-methyl-1,3-thiazol-4-yl)-N-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-(2-methyl-1,3-thiazol-4-yl)-N-[2-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7O2S3/c1-12-23-13(10-27-12)14-3-4-17(28-14)29(25,26)22-7-6-18-15-9-16(20-11-19-15)24-8-2-5-21-24/h2-5,8-11,22H,6-7H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAQAGPFIMVNGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(S2)S(=O)(=O)NCCNC3=CC(=NC=N3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core heterocycles, substituents, and biological activities. Key comparisons are summarized below:
Core Heterocyclic Systems
Key Observations :
- The target compound’s thiophene-sulfonamide core distinguishes it from benzene-sulfonamide analogs (e.g., ), which may influence solubility and target binding.
- Thiadiazole-thiol derivatives (e.g., ) prioritize redox activity, whereas the target compound’s sulfonamide bridge may enhance metabolic stability.
Pharmacological Activity
- Anti-inflammatory Activity : Compounds like 4-(5-chloro-3-methyl-pyrazol-yl)benzenesulfonamide derivatives (e.g., ) show COX-2 inhibition, but the target compound’s pyrimidine-pyrazole unit may target alternative pathways (e.g., JAK/STAT).
- Antimicrobial Activity : Thiazole-oxadiazole hybrids (e.g., ) exhibit broad-spectrum activity against Gram-positive bacteria, while the target compound’s larger structure may limit membrane penetration.
Research Findings and Implications
- Structural Flexibility : The target compound’s modular design allows for derivatization at the pyrimidine-pyrazole unit, enabling optimization for specific targets (e.g., replacing methylthiazole with fluorinated analogs for enhanced bioavailability).
- Thermodynamic Stability : Computational studies (using software like SHELXL and CCP4 ) predict that the sulfonamide bridge stabilizes the molecule’s conformation, reducing entropy-driven binding penalties.
- Biological Gaps : While analogs like and have validated anti-inflammatory/antioxidant activities, the target compound requires empirical validation of its hypothesized kinase inhibition.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
